
Bisphenol B
Overview
Description
Bisphenol B is a chemical compound belonging to the bisphenol family, which are industrial chemicals related to diphenylmethane. This compound is characterized by two hydroxyphenyl functional groups linked by a methylene bridge. It is primarily used in the production of plastics and epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol B is synthesized through the condensation reaction of phenol and butanone. The reaction typically involves the use of an acid catalyst such as hydrochloric acid. The process includes the following steps:
Mixing phenol and butanone: The reactants are mixed in a reaction vessel.
Addition of acid catalyst: Hydrochloric acid is added to catalyze the reaction.
Heating: The mixture is heated to facilitate the condensation reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Bisphenol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Industrial Applications
1.1 Use in Plastics and Resins
BPB is primarily used in the production of polycarbonate plastics and epoxy resins. These materials are valued for their strength, transparency, and heat resistance, making them suitable for a variety of applications including:
- Food packaging
- Coatings
- Electrical components
In the United States, BPB is registered by the Food and Drug Administration (FDA) as an indirect additive for food-contact coatings and polymers .
1.2 Alternative to Bisphenol A
As concerns over BPA's health effects have grown, BPB has been promoted as a safer alternative in many products. However, studies indicate that BPB may exhibit similar endocrine-disrupting properties to BPA, which undermines its position as a safer substitute .
Biological Effects and Endocrine Disruption
2.1 Endocrine Disruption Mechanisms
Research has shown that BPB can interfere with hormonal signaling pathways. It has been demonstrated to:
- Reduce testosterone production
- Alter steroidogenesis
- Impair reproductive functions in various animal models .
For instance, exposure to BPB has been linked to compromised meiotic maturation in mouse oocytes, affecting spindle assembly and chromosome alignment . Additionally, studies on zebrafish have shown reduced egg production and hatching rates following BPB exposure .
2.2 Case Studies
Several key studies illustrate the adverse effects of BPB:
- Mouse Oocyte Study : A study found that 150 μM of BPB significantly disrupted meiotic processes in mouse oocytes, leading to DNA damage and altered epigenetic modifications .
- Zebrafish Reproductive Study : Research indicated that zebrafish exposed to BPB exhibited lower egg production and viability rates, with significant statistical differences observed at concentrations as low as 1 mg/L .
- Rat Reproductive Health : In rat models, subchronic exposure to BPB resulted in altered spermatogenesis and morphological changes in reproductive organs .
Environmental Impact
BPB has been detected in various environmental media, raising concerns about its persistence and bioaccumulation. Studies have identified BPB in biological samples from European populations and environmental samples from China . The potential for cumulative effects with other bisphenols poses additional risks to wildlife and human health.
Regulatory Considerations
Despite its registration for certain uses in the United States, BPB is not manufactured or used under the European REACh Regulation due to its endocrine-disrupting properties. The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has proposed identifying BPB as a substance of very high concern (SVHC) to prevent its use as a replacement for BPA . This regulatory scrutiny highlights the need for careful assessment of chemical substitutes.
Data Table: Summary of Key Studies on this compound
Mechanism of Action
Bisphenol B exerts its effects by interacting with various molecular targets and pathways:
Endocrine Disruption: this compound mimics the structure of natural hormones, allowing it to bind to hormone receptors such as estrogen receptors.
Binding to Proteins: This compound can bind to proteins such as transthyretin, affecting their function and leading to changes in physiological processes.
Signal Transduction Pathways: It can activate or inhibit various signaling pathways, including those involved in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Bisphenol B is similar to other bisphenols, such as bisphenol A, bisphenol S, and bisphenol F. it has unique properties that distinguish it from these compounds:
Bisphenol A: Widely used in the production of polycarbonate plastics and epoxy resins. This compound has a similar structure but different reactivity and toxicity profiles.
Bisphenol S: Used as a substitute for bisphenol A in some applications. This compound has different chemical properties and applications.
List of Similar Compounds
- Bisphenol A
- Bisphenol S
- Bisphenol F
- Bisphenol AP
- Bisphenol AF
- Bisphenol BP
- Bisphenol C
- Bisphenol E
- Bisphenol G
- Bisphenol M
- Bisphenol PH
- Bisphenol TMC
- Bisphenol Z
Biological Activity
Bisphenol B (BPB) is a synthetic compound that has gained attention due to its potential endocrine-disrupting properties and biological effects. As a substitute for bisphenol A (BPA), BPB is used in the production of polycarbonate plastics and resins. This article explores the biological activity of BPB, focusing on its effects on reproductive health, endocrine function, and cellular mechanisms.
Overview of this compound
- Chemical Structure : BPB is chemically similar to BPA, sharing a similar biphenolic structure but differing in its methyl groups.
- Applications : Used primarily in food-contact materials and various industrial applications, BPB has been identified as an alternative to BPA due to regulatory pressures against BPA's use.
Endocrine Disruption
Research indicates that BPB acts as an endocrine disruptor, exhibiting estrogenic activity that can interfere with hormonal functions:
- Estrogen Receptor Interaction : BPB binds to estrogen receptors, leading to increased estrogen production and activation of estrogen-responsive genes. This mechanism is similar to that of BPA, which has been extensively studied for its reproductive toxicity .
- Animal Studies : In rodent models, BPB exposure has been linked to adverse reproductive outcomes, including decreased sperm production and morphological changes in reproductive organs .
Case Studies and Findings
-
Mouse Oocyte Maturation :
- A study demonstrated that exposure to 150 μM BPB significantly disrupted meiotic maturation in mouse oocytes. Key findings included:
- Sperm Quality in Rodents :
- Zebrafish Reproductive Function :
BPB affects cellular processes through several mechanisms:
- Cell Cycle Disruption : Exposure leads to meiotic arrest by affecting spindle assembly checkpoint (SAC) functions, which are critical for proper chromosome segregation during cell division .
- Reactive Oxygen Species (ROS) : Although ROS levels were not significantly altered, the presence of DNA damage suggests oxidative stress may play a role in BPB's toxicity .
- Epigenetic Changes : Increased levels of specific histone modifications (H3K9me3 and H3K27me3) indicate that BPB can alter gene expression profiles through epigenetic mechanisms .
Comparative Toxicology
Regulatory Considerations
Due to its endocrine-disrupting properties, there are growing calls for regulatory scrutiny of BPB:
Q & A
Basic Research Questions
Q. How can researchers design a comprehensive literature review strategy for Bisphenol B studies?
- Methodological Answer : Begin by identifying primary databases (e.g., PubMed, SciFinder, Web of Science) using keywords such as "this compound," "toxicokinetics," "endocrine disruption," and "environmental persistence." Follow the strategy outlined in EPA’s literature search framework, which includes filtering for peer-reviewed studies, prioritizing recent high-quality reviews, and cross-referencing citations from regulatory assessments . Utilize Boolean operators (e.g., AND/OR) to refine searches and avoid information overload . Validate sources by distinguishing primary data (e.g., experimental studies) from secondary interpretations (e.g., reviews) .
Q. What frameworks are recommended for formulating hypotheses in this compound toxicity studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For example:
- Novelty : Investigate understudied endpoints, such as non-monotonic dose responses in this compound exposure .
- Rationale : Derive hypotheses from gaps in existing literature, ensuring logical flow from background to experimental design (e.g., "Given this compound’s structural similarity to BPA, we hypothesize it exhibits comparable estrogenic activity") .
Q. What experimental design principles ensure reproducibility in this compound research?
- Methodological Answer :
- Replication : Perform ≥3 experimental replicates to account for variability, as recommended for laboratory investigations .
- Documentation : Maintain detailed lab notebooks with raw data, instrument settings, and environmental controls (e.g., temperature, pH) to enable replication .
- Supplementary Materials : Provide full synthetic protocols and characterization data (e.g., NMR, HPLC) in supporting information, adhering to journal guidelines .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound toxicological data across studies?
- Methodological Answer :
- Data Harmonization : Compare study parameters (e.g., exposure duration, model organisms) using meta-analysis tools. For example, discrepancies in LD50 values may stem from differences in solvent carriers (e.g., DMSO vs. ethanol) .
- Statistical Adjustments : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses, reducing Type I errors in high-throughput assays .
- Critical Appraisal : Evaluate methodological flaws (e.g., lack of positive controls, inadequate blinding) using criteria from critiques of analogous BPA studies .
Q. What advanced analytical techniques are suitable for detecting this compound and its metabolites in environmental matrices?
- Methodological Answer :
- LC-MS/MS : Use liquid chromatography-tandem mass spectrometry with isotope-labeled internal standards (e.g., ¹³C-Bisphenol B) to achieve detection limits <1 ng/L in water samples .
- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from complex matrices like sediment .
- Quality Control : Validate methods via spike-recovery experiments (85–115% recovery) and participation in interlaboratory comparisons .
Q. How can researchers optimize in vitro models to study this compound’s endocrine-disrupting mechanisms?
- Methodological Answer :
- Cell Line Selection : Use ERα-positive MCF-7 cells for estrogen receptor binding assays, with 17β-estradiol as a positive control .
- Dose Range : Test concentrations spanning 1 pM–100 µM to capture non-monotonic responses, a hallmark of endocrine disruptors .
- Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes (e.g., ESR1, PGR) post-exposure, using pathway analysis tools like Ingenuity .
Q. Data Analysis and Reporting
Q. What statistical approaches are critical for interpreting this compound dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal or U-shaped models using software like GraphPad Prism, reporting AIC values to compare model fits .
- Uncertainty Quantification : Calculate 95% confidence intervals for EC50 values and include error bars in graphical abstracts .
Q. How should researchers address ethical and societal implications in this compound studies?
- Methodological Answer :
- Ethical Review : Submit protocols to institutional review boards (IRBs) if human biomonitoring is involved, ensuring informed consent and data anonymization .
- Science Communication : Use plain-language summaries to convey risks to policymakers, emphasizing gaps in regulatory thresholds for this compound .
Q. Tables for Key Methodological Considerations
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)butan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVITOHKHWFJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022442 | |
Record name | Bisphenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystal or tan granules | |
CAS No. |
77-40-7 | |
Record name | Bisphenol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisphenol B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bisphenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1-methylpropylidene)bisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPHENOL B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RC731TJJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120.5 °C | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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